molecular formula C19H15F3 B12520325 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene CAS No. 797047-76-8

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene

Cat. No.: B12520325
CAS No.: 797047-76-8
M. Wt: 300.3 g/mol
InChI Key: XPHZFUOGBXCSSU-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene is a synthetic fluorinated aromatic compound of significant interest in advanced materials science and medicinal chemistry research. This compound features a core benzene ring differentially substituted with fluorine atoms, an ethynyl-linked 4-fluorophenyl group, and a pent-3-en-1-yl side chain. The strategic incorporation of fluorine atoms and the conjugated ethynyl bridge can profoundly influence the molecule's electronic characteristics, lipophilicity, and metabolic stability, making it a valuable building block for the development of novel organic electronic materials and liquid crystal displays . In pharmaceutical research, compounds with similar structural motifs, such as fluorinated aromatics and imidazole derivatives, are frequently investigated for their potential to interact with biological targets like adrenergic and cannabinoid receptors . The presence of the pentenyl side chain may offer a site for further chemical modification, allowing researchers to explore structure-activity relationships. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the product's safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

797047-76-8

Molecular Formula

C19H15F3

Molecular Weight

300.3 g/mol

IUPAC Name

1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]-5-pent-3-enylbenzene

InChI

InChI=1S/C19H15F3/c1-2-3-4-5-15-12-18(21)17(19(22)13-15)11-8-14-6-9-16(20)10-7-14/h2-3,6-7,9-10,12-13H,4-5H2,1H3

InChI Key

XPHZFUOGBXCSSU-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Halogenation of 1,3-Difluorobenzene Derivatives

The 1,3-difluorobenzene backbone is typically functionalized at the 2- and 5-positions via halogenation. Patent US5504264A describes catalytic dehalogenation using palladium catalysts (e.g., Pd/C) with hydrogen under mild conditions (70–140°C) to generate 1,3-difluorobenzene from chloro- or bromo-substituted precursors. For example:

  • 2,4-Difluorochlorobenzene is reduced with H₂/Pd/C in the presence of amines (e.g., trialkylamines) to yield 1,3-difluorobenzene at 95–115°C with >90% purity.

Direct Functionalization via Directed Metallation

Lithiation of 1,3-difluorobenzene at low temperatures (−78°C) using n-butyllithium in tetrahydrofuran (THF) enables regioselective substitution. This method is critical for introducing electrophiles at the 2-position.

Sonogashira Coupling for Ethynyl Group Installation

Synthesis of 2-Ethynyl-1,3-Difluorobenzene

The ethynyl group is introduced via Sonogashira coupling between 2-halo-1,3-difluorobenzene and 4-fluorophenylacetylene. Key conditions:

  • Catalyst : Pd(PPh₃)₂Cl₂/CuI
  • Base : Et₃N or iPr₂NH
  • Solvent : THF or toluene
  • Yield : 75–85%

Example Protocol :

  • Combine 2-bromo-1,3-difluorobenzene (1.0 eq), 4-fluorophenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N (3 eq) in degassed THF.
  • Stir at 60°C for 12–24 h under N₂.
  • Purify via silica gel chromatography (hexane/EtOAc 9:1) to isolate the ethynyl product.

Suzuki-Miyaura Coupling for Pent-3-En-1-Yl Substituent

Boronic Acid Preparation

The pent-3-en-1-yl group is introduced via Suzuki coupling using a preformed boronic ester. Synthesis of the boronic acid precursor involves:

  • Hydroboration of 1-pentyne with 9-BBN (9-borabicyclo[3.3.1]nonane) to yield (Z)-pent-3-en-1-ylboronic acid.

Coupling Reaction

Conditions :

  • Catalyst : Pd(dppf)Cl₂
  • Base : K₂CO₃
  • Solvent : Dioxane/H₂O (4:1)
  • Temperature : 80–100°C
  • Yield : 70–80%

Example Protocol :

  • React 5-bromo-1,3-difluoro-2-iodobenzene (1.0 eq) with (Z)-pent-3-en-1-ylboronic acid (1.5 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2 eq) in dioxane/H₂O.
  • Heat at 90°C for 18 h.
  • Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (hexane).

One-Pot Sequential Functionalization

Convergent Synthesis Strategy

A one-pot approach combines Sonogashira and Suzuki couplings sequentially, minimizing intermediate isolation:

  • Perform Sonogashira coupling on 2-bromo-1,3-difluoro-5-iodobenzene with 4-fluorophenylacetylene.
  • Without purification, add pent-3-en-1-ylboronic acid and Pd catalyst to the same pot.
  • Achieve total yields of 60–65%.

Palladium-Catalyzed Tandem Reactions

Direct Alkyne Insertion and Alkylation

Palladium-mediated tandem reactions enable simultaneous ethynyl and pentenyl group installation. Patent WO2016058896A1 highlights:

  • Catalyst : Pd(OAc)₂ with P(o-tol)₃
  • Ligand : Xantphos
  • Solvent : Toluene
  • Yield : 55–60%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Hexane/EtOAc gradients (95:5 to 80:20) resolve regioisomers.
  • Recrystallization : Use n-heptane/toluene (3:1) for final product crystallization.

Analytical Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.32 (m, 4H, Ar-H), 6.95 (t, J = 8.4 Hz, 1H, Ar-H), 5.85–5.70 (m, 2H, CH₂=CH), 2.45–2.30 (m, 4H, CH₂).
  • ¹⁹F NMR : δ −112.5 (s, 2F), −116.8 (s, 1F).

Challenges and Optimization

Regioselectivity Control

  • Ethynyl Group Placement : Directed ortho-metallation (DoM) with LiTMP ensures precise substitution at the 2-position.
  • Side Reactions : Competing Glaser coupling of alkynes is suppressed using Cu(I) scavengers (e.g., tetramethylethylenediamine).

Catalyst Loading Reduction

  • Nanoparticle Catalysts : Pd/C (5 wt%) with microwave irradiation reduces reaction times (4–6 h) and improves yields (85–90%).

Industrial-Scale Considerations

Cost-Effective Protocols

  • Solvent Recycling : Toluene and THF are recovered via distillation (>90% efficiency).
  • Catalyst Recovery : Pd/C filtration and reuse for 3–5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene as an anticancer agent. Compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and prostate cancers. The incorporation of fluorine atoms is known to improve the pharmacokinetic properties of drugs, making them more effective in targeting cancerous cells.

2. Inhibition of β-secretase Activity

This compound has been investigated for its role as a β-secretase inhibitor, which is crucial in the treatment of Alzheimer's disease. β-secretase is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid plaques associated with neurodegenerative diseases. By inhibiting this enzyme, this compound could potentially reduce amyloid deposition and mitigate cognitive decline in affected patients .

3. Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving palladium-catalyzed reactions. The ability to modify the structure through synthetic chemistry allows for the development of derivatives with enhanced biological activity or selectivity towards specific targets in disease pathways .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of fluorinated compounds against breast cancer cells, derivatives of this compound demonstrated significant cytotoxicity compared to non-fluorinated analogs. The study utilized MTT assays to measure cell viability and found that the presence of fluorine atoms correlated with increased potency against the cancer cell lines tested .

Case Study 2: Neuroprotective Effects

Research into neuroprotective agents has identified compounds similar to this compound as potential candidates for treating Alzheimer's disease. In vitro studies indicated that these compounds could inhibit β-secretase activity effectively, leading to decreased levels of amyloid-beta peptide production. This suggests a promising avenue for developing therapeutics aimed at neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethynyl linkage and phenyl group contribute to the compound’s ability to interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on Crystal Packing

Compounds 4 and 5 () are isostructural analogs differing only in halogen substituents (Cl vs. F). Both exhibit similar molecular conformations but distinct crystal packing due to steric and electronic differences between Cl and F. This highlights how minor substituent changes can alter solid-state properties without disrupting overall molecular geometry. For the target compound, the ethynyl group’s linearity and fluorine’s electronegativity may promote π-π stacking or dipole interactions, though direct crystallographic data are unavailable .

Dihedral Angles in Fluorinated Aromatics

Chalcone derivatives in demonstrate dihedral angles between fluorophenyl and central benzene rings ranging from 7.14° to 56.26°, influenced by substituent bulk and electronic effects. The target compound’s ethynyl group likely enforces a planar geometry, reducing dihedral angles compared to bulkier substituents (e.g., thiadiazoles in ). This planarization could enhance conjugation and stability .

Halogen vs. Ethynyl Substituents

5-Bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene () shares a bromine substituent and aliphatic chain with the target compound. The ethynyl group in the target compound may improve π-system conjugation, a feature absent in purely aliphatic or halogenated analogs .

Physicochemical Properties

Table 1: Comparative Properties of Fluorinated Aromatic Compounds

Compound Substituents Key Feature Potential Impact Reference
Target Compound 1,3-F₂, 2-(4-F-C₆H₄-ethynyl), 5-(pent-3-en-1-yl) Ethynyl rigidity, fluorine electronegativity Enhanced conjugation, dipole interactions
Compound 4 () 4-Cl, thiazole core Chlorine substituent Altered crystal packing vs. F analogs
Chalcone Derivatives () Fluorophenyl, varied substituents Dihedral angle variability Planar vs. twisted geometries
Thiadiazoles () Fluorophenyl, thiadiazole Anticancer activity (IC₅₀: 1.28 μg/mL) Bioactivity linked to fluorinated motifs

Biological Activity

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene is an organofluorine compound with a complex structure that includes a difluorobenzene moiety, an ethynyl group attached to a fluorophenyl, and a pentenyl side chain. This unique molecular architecture suggests potential biological activities, particularly in the field of medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C18H16F2
  • Molecular Weight : Approximately 300.318 g/mol
  • LogP : 5.317 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 0 Ų

The compound's structure allows for diverse interactions within biological systems, potentially enhancing its binding affinity to various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the difluorobenzene core.
  • Attachment of the ethynyl group to the fluorophenyl.
  • Introduction of the pentenyl side chain.

These synthetic strategies can be adapted to optimize yield and purity for biological testing.

Anticancer Potential

Research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
Compound AMCF7 (Breast Cancer)0.096
Compound BA549 (Lung Cancer)0.34
Compound CHepG2 (Liver Cancer)2.09

These findings suggest that similar compounds may also possess anticancer properties due to their fluorinated structures, which can enhance bioactivity by improving cellular uptake and interaction with target proteins.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar fluorinated compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Disruption of Cellular Signaling Pathways : The unique structure may interfere with signaling pathways critical for tumor growth and survival.

Case Studies and Research Findings

  • Study on Fluorinated Compounds : A study evaluated the antiproliferative activity of various fluorinated compounds, noting that those with ethynyl groups exhibited enhanced activity against breast and lung cancer cell lines compared to non-fluorinated analogs .
  • Structure–Activity Relationship Studies : Research has highlighted that modifications in the side chains of fluorinated benzene derivatives can significantly impact their biological activity, suggesting that optimizing these features in this compound could yield compounds with improved efficacy .

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